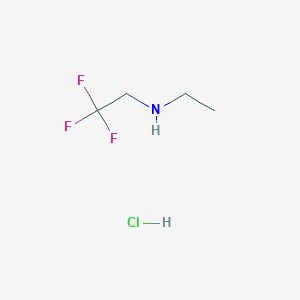

N-ethyl-2,2,2-trifluoroethanamine hydrochloride

Description

Properties

IUPAC Name |

N-ethyl-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c1-2-8-3-4(5,6)7;/h8H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUREOAGNLWCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080474-98-1 | |

| Record name | ethyl(2,2,2-trifluoroethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of N-ethyl-2,2,2-trifluoroethanamine Hydrochloride

Abstract: This document provides a comprehensive technical overview of N-ethyl-2,2,2-trifluoroethanamine hydrochloride, a fluorinated organic compound of interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This guide details a robust and widely applicable synthetic methodology, outlines expected physicochemical and spectroscopic properties, and discusses potential applications and essential safety protocols. The content is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel fluorinated building blocks.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the corresponding secondary amine. The presence of the trifluoromethyl group (-CF₃) imparts unique electronic properties and conformational effects, while the hydrochloride salt form generally enhances water solubility and crystallinity, making it easier to handle and purify compared to the free base.[1] As a salt of a secondary amine, it is expected to be a white to off-white crystalline solid, stable under standard laboratory conditions.[2] Its ionic character suggests high solubility in water and other polar protic solvents.[1]

| Property | Value / Description | Source |

| IUPAC Name | N-ethyl-2,2,2-trifluoroethan-1-amine hydrochloride | [3] |

| Synonyms | Ethyl(2,2,2-trifluoroethyl)amine hydrochloride | [3] |

| Molecular Formula | C₄H₉ClF₃N | [4] |

| Molecular Weight | 163.57 g/mol | [4] |

| CAS Number | Data not readily available. Precursor (free base) CAS: 453-43-0. | N/A |

| Physical State | Expected to be a white to off-white crystalline powder. | [1][2] |

| Solubility | Expected to have high solubility in water and polar solvents. | [1] |

Recommended Synthesis Methodology: Direct Reductive Amination

The most efficient and widely adopted method for preparing N-alkylated amines from primary amines is reductive amination.[5] This strategy involves the reaction of a primary amine with an aldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[6] This one-pot approach is highly valued in drug discovery and process chemistry for its operational simplicity and high yields.[6]

Rationale for Reductive Amination

The synthesis of N-ethyl-2,2,2-trifluoroethanamine is ideally achieved by reacting 2,2,2-trifluoroethylamine with acetaldehyde. The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the C=N bond of the imine intermediate over the C=O bond of the starting aldehyde.[6]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation for several reasons:

-

Selectivity: It is a mild reducing agent that reacts much faster with protonated imines than with aldehydes or ketones.[6]

-

Mild Conditions: The reaction proceeds efficiently at room temperature and does not require high pressures or specialized equipment.[7]

-

Broad Compatibility: It tolerates a wide range of functional groups, making it suitable for complex molecule synthesis.[7]

The overall synthetic pathway involves the neutralization of the starting material (if beginning with the hydrochloride salt), formation of the imine with acetaldehyde, in-situ reduction with NaBH(OAc)₃, and a final acidification to yield the target hydrochloride salt.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of N-ethyl-2,2,2-trifluoroethanamine HCl.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 2,2,2-trifluoroethylamine hydrochloride.

Materials:

-

2,2,2-Trifluoroethylamine hydrochloride (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) (Anhydrous)

-

Triethylamine (Et₃N) (1.1 eq) or Saturated aq. NaHCO₃

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Saturated aq. NaCl (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Neutralization of Starting Material:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2,2,2-trifluoroethylamine hydrochloride (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to form a slurry.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add triethylamine (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. The formation of triethylamine hydrochloride salt will be observed as a precipitate. Alternatively, the starting salt can be partitioned between ethyl acetate and saturated aq. NaHCO₃, and the organic layer containing the free base can be dried and used directly.

-

-

Imine Formation:

-

To the cooled slurry containing the free amine, add acetaldehyde (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to stir at room temperature for 1 hour to facilitate imine formation.

-

-

In-Situ Reduction:

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 20-30 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding saturated aq. NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-2,2,2-trifluoroethanamine free base.

-

-

Salt Formation:

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to afford the final this compound product.

-

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The following are the expected spectral characteristics.

-

¹H NMR: The spectrum should show a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons of the ethyl group. The methylene group adjacent to the trifluoromethyl group (-CH₂CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The N-H proton of the ammonium salt will appear as a broad singlet.

-

¹³C NMR: The spectrum will show four distinct carbon signals. The CF₃ carbon will be split into a quartet by the fluorine atoms. The other three signals correspond to the two methylene carbons and the methyl carbon.

-

¹⁹F NMR: A single signal, typically a triplet due to coupling with the adjacent CH₂ protons, will be observed in the region characteristic of a CF₃ group.

-

Mass Spectrometry (MS): Analysis of the free base (e.g., by ESI+) should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the free amine (127.07).

Applications in Research and Drug Development

The 2,2,2-trifluoroethyl functional group is a valuable motif in medicinal chemistry.[1] Its parent amine, 2,2,2-trifluoroethylamine, is a crucial intermediate in the synthesis of pharmaceuticals and pesticides.[8][9] this compound serves as a versatile building block for introducing the N-ethyl-trifluoroethylamino moiety into target molecules. This can be advantageous for:

-

Modulating Lipophilicity: The CF₃ group increases lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation (e.g., P450 oxidation), thereby increasing the half-life of a drug.[1]

-

Enhancing Binding Affinity: The strong electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonding, dipole-dipole) with biological targets like enzymes and receptors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its safety profile can be inferred from related compounds like 2,2,2-trifluoroethylamine and its hydrochloride salt.[10][11] It should be handled as a hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[12][13] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not ingest or inhale. Wash hands thoroughly after handling. The free base is flammable and should be kept away from ignition sources.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

-

First Aid:

Conclusion

This compound is a valuable fluorinated building block accessible through a reliable and scalable synthetic route. The direct reductive amination of 2,2,2-trifluoroethylamine with acetaldehyde using sodium triacetoxyborohydride offers a high-yielding and selective method for its preparation. The unique physicochemical properties imparted by the trifluoroethyl group make this compound and its derivatives highly attractive for applications in drug discovery and materials science, where enhanced metabolic stability and tailored electronic properties are desired. Adherence to strict safety protocols is essential when handling this and related fluorinated amines.

References

- Vertex AI Search. (n.d.). What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis?

- ChemicalBook. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride synthesis.

- Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2.

- Canadian Science Publishing. (1954). THE PREPARATION OF 2,2,2-TRIFLUOROETHYLAMINE. Canadian Journal of Chemistry.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2,2,2-Trifluoroethylamine.

- Solubility of Things. (n.d.). Trifluoroethylamine Hydrochloride.

- Google Patents. (n.d.). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.

- ChemicalBook. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride - Material Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,2,2-Trifluoroethylamine hydrochloride.

- Santa Cruz Biotechnology. (n.d.). N-ethyl-N-(2,2,2-trifluoroethyl)amine hydrochloride.

- Wikipedia. (n.d.). Reductive amination.

- An, G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. NIH.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- PubChem. (n.d.). Ethyl(2,2,2-trifluoroethyl)amine hydrochloride.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl(2,2,2-trifluoroethyl)amine hydrochloride | C4H9ClF3N | CID 42919629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 9. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to N-ethyl-2,2,2-trifluoroethanamine Hydrochloride: Structure, Properties, and Synthetic Precursors

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N-ethyl-2,2,2-trifluoroethanamine hydrochloride, a fluorinated organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of in-depth technical data for this specific molecule in publicly accessible literature, this guide also provides comprehensive information on its immediate precursor, 2,2,2-trifluoroethylamine hydrochloride, to offer valuable context and foundational knowledge for researchers.

Compound Identification and Structure

This compound is the hydrochloride salt of the secondary amine N-ethyl-2,2,2-trifluoroethanamine. The trifluoromethyl group significantly influences the compound's chemical properties.

Chemical Structure:

Structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1080474-98-1 |

| Molecular Formula | C4H9ClF3N |

| Molecular Weight | 163.57 g/mol |

| IUPAC Name | N-ethyl-2,2,2-trifluoroethanamine;hydrochloride |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. However, properties can be inferred from its structure and by comparison with its un-ethylated analogue. The presence of the trifluoromethyl group is expected to increase lipophilicity and metabolic stability in drug candidates.[1]

Synthesis of this compound

A plausible and common synthetic route to this compound involves the N-alkylation of 2,2,2-trifluoroethylamine. This precursor is more readily available and its synthesis is well-documented.

Synthesis of the Precursor: 2,2,2-Trifluoroethylamine hydrochloride

A common laboratory-scale synthesis of 2,2,2-trifluoroethylamine hydrochloride involves the reduction of trifluoroacetamide with a reducing agent such as lithium aluminum hydride, followed by treatment with hydrogen chloride.[2]

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethylamine hydrochloride from Trifluoroacetamide [2]

-

Reaction Setup: A solution of trifluoroacetamide in anhydrous ether is prepared.

-

Reduction: The trifluoroacetamide solution is added slowly to a stirred suspension of lithium aluminum hydride in anhydrous ether under a nitrogen atmosphere, maintaining a gentle reflux.

-

Quenching: After the reaction is complete, the mixture is cooled and water is added cautiously to quench the excess lithium aluminum hydride.

-

Workup: The resulting precipitate is separated, and the ethereal solution is dried.

-

Salt Formation: Dry hydrogen chloride gas is passed through the ethereal solution to precipitate 2,2,2-trifluoroethylamine hydrochloride.

-

Isolation: The product is collected by filtration and dried.

Another method involves the reaction of 2,2,2-trifluoroethylamine with a saturated solution of hydrochloric acid in ethanol.[3]

General synthetic workflow for this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the incorporation of the 2,2,2-trifluoroethylamino moiety into molecules is a known strategy in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The un-ethylated precursor, 2,2,2-trifluoroethylamine, is used in the synthesis of various biologically active compounds, including pharmaceutical and agrochemical intermediates.[4] For instance, it serves as a building block for creating antagonists for the vanilloid receptor VR1.[4] It is reasonable to extrapolate that the N-ethyl derivative would be explored in similar contexts where a secondary amine with these specific electronic and steric properties is desired.

Safety and Handling

For the closely related 2,2,2-trifluoroethylamine hydrochloride, it is known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

Conclusion

This compound is a fluorinated secondary amine hydrochloride with potential as a building block in synthetic and medicinal chemistry. While detailed technical information for this specific compound is limited, its synthesis can be approached through the N-alkylation of the more accessible precursor, 2,2,2-trifluoroethylamine hydrochloride. The trifluoromethyl group imparts desirable properties that are of significant interest in the development of novel pharmaceuticals and other advanced materials. Further research into the synthesis, properties, and applications of this compound is warranted.

References

-

PubMed. Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. Available from: [Link]

-

LookChem. 2,2,2-trifluoro-N-ethyl-ethanamine hydrochloride CAS NO.1080474-98-1. Available from: [Link]

-

Changzhou Kangmei Chemical Industry Co.,Limited. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Available from: [Link]

-

AA Blocks. A Review of Pigments Derived from Marine Natural Products. Available from: [Link]

- Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Google Patents. Manufacturing method of 2,2,2-trifluoroethylamine.

- Google Patents. Preparation method of 2,2,2-trifluoroethylamine.

-

National Center for Biotechnology Information. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Available from: [Link]

-

Canadian Science Publishing. THE PREPARATION OF 2,2,2-TRIFLUOROETHYLAMINE. Available from: [Link]

-

RSC Publishing. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Available from: [Link]

-

Solubility of Things. Trifluoroethylamine Hydrochloride. Available from: [Link]

-

AccelaChem. 875156-71-1,2-chloro-N-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethyl}-N-ethylacetamide. Available from: [Link]

-

PubChem. 2,2,2-Trifluoroethylamine hydrochloride. Available from: [Link]

- Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Google Patents. WO 2008/155777 A2.

Sources

An Inquiry into the Putative Mechanism of Action of N-ethyl-2,2,2-trifluoroethanamine hydrochloride: A Technical Guide for Researchers

Disclaimer: As of the latest literature review, N-ethyl-2,2,2-trifluoroethanamine hydrochloride is not a compound with a well-documented and publicly established mechanism of action. It is primarily recognized as a chemical intermediate for organic synthesis.[1][2][3] This guide, therefore, will first address the known chemical nature and applications of the parent compound, 2,2,2-trifluoroethylamine, and its derivatives. Subsequently, it will present a hypothetical exploration of potential mechanisms of action based on structural analogy to other pharmacologically active amines. This analysis is intended for illustrative and research-guiding purposes only and should not be construed as established fact.

Part 1: The Established Role of Trifluoroethylamines in Chemistry

This compound belongs to the class of fluorinated organic compounds that have become increasingly important in drug development and agrochemical formulation.[1][4] The core value of its parent structure, 2,2,2-trifluoroethylamine, lies in its function as a versatile building block.[1][4]

The introduction of a trifluoromethyl group (-CF3) adjacent to an amine is a strategic choice in medicinal chemistry for several reasons:[5]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[1][4]

-

Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the adjacent amine, making it less basic. This can be crucial for optimizing interactions with biological targets and improving oral bioavailability.[5]

-

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.[1]

-

Amide Isostere: The trifluoroethylamine moiety can act as a metabolically stable and hydrolysis-resistant isostere for an amide bond, maintaining key hydrogen bonding capabilities.[5][6] A notable example is its incorporation into inhibitors of cathepsin K, where this substitution resulted in compounds that were 10- to 20-fold more potent than their amide counterparts.[6]

These properties make 2,2,2-trifluoroethylamine and its derivatives, such as the N-ethylated form, valuable reagents in the synthesis of novel therapeutic agents, particularly for targeting neurological disorders, as well as in the creation of specialized agrochemicals.[1][7]

Part 2: A Hypothetical Exploration of Pharmacological Mechanisms

Given the simple aliphatic amine structure of N-ethyl-2,2,2-trifluoroethanamine, any potential biological activity would likely stem from its interaction with systems that recognize small amine neurotransmitters. What follows is a speculative analysis of potential targets.

Potential Interaction with Monoamine Systems

The structure of N-ethyl-2,2,2-trifluoroethanamine bears a resemblance to endogenous monoamines like dopamine, norepinephrine, and serotonin, as well as to synthetic stimulants. This suggests three potential, and not mutually exclusive, mechanisms of action:

-

Receptor Agonism/Antagonism: The molecule could bind directly to monoamine receptors (e.g., dopamine, adrenergic, or serotonin receptors). The nature of this interaction (agonist or antagonist) would depend on the specific conformational changes induced upon binding.

-

Transporter Inhibition: It could act as a reuptake inhibitor at the transporters for dopamine (DAT), norepinephrine (NET), or serotonin (SERT). By blocking these transporters, it would increase the synaptic concentration of the respective neurotransmitters.

-

Substrate for Transporters (Releasing Agent): The compound might be a substrate for these transporters, being taken up into the presynaptic terminal and inducing reverse transport (efflux) of endogenous neurotransmitters.

A study on a related compound, N-2,2,2,-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine (a trifluoroethyl analog of dopamine), showed that while it could produce relaxant effects in isolated arteries, it demonstrated no selectivity for dopamine receptors and had only a weak effect on adenylate cyclase activity compared to dopamine itself.[8] This suggests that the addition of the trifluoroethyl group can significantly alter pharmacological activity compared to the parent amine.

Enzyme Inhibition

Another plausible, though entirely speculative, mechanism could be the inhibition of enzymes that metabolize monoamines, such as Monoamine Oxidase (MAO-A or MAO-B). Many small molecules with amine functionalities are known to be MAO inhibitors. Inhibition of MAO would lead to increased levels of monoamine neurotransmitters in the brain.

Other Potential Targets

The search results indicate that 2,2,2-trifluoroethylamine hydrochloride has been used as a reagent in the synthesis of analogs of arachidonylethanolamide, which show affinity for cannabinoid receptors CB1 and CB2.[9] While this does not imply that the parent compound is active at these receptors, it highlights the diverse therapeutic areas where this chemical scaffold is being explored.

Part 3: Proposed Experimental Workflow for Mechanism Elucidation

To move from speculation to evidence, a systematic experimental approach would be required. The following workflow outlines a standard, high-level protocol for characterizing the mechanism of action of a novel psychoactive compound.

Step 1: In Vitro Target Screening

The initial step is a broad screening to identify primary biological targets.

Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for a panel of receptors and transporters.

-

Procedure:

-

Prepare cell membrane homogenates expressing the target of interest (e.g., DAT, SERT, NET, D2 receptors, α2-adrenergic receptors).

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) at a fixed concentration.

-

Add increasing concentrations of the test compound (N-ethyl-2,2,2-trifluoroethanamine HCl).

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

-

Data Presentation:

| Target | Radioligand | Ki (nM) of Test Compound |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | To be determined |

| Serotonin Transporter (SERT) | [³H]Citalopram | To be determined |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | To be determined |

| Dopamine D2 Receptor | [³H]Spiperone | To be determined |

| Adrenergic α2 Receptor | [³H]Rauwolscine | To be determined |

| MAO-A | [³H]Ro 41-1049 | To be determined |

| MAO-B | [³H]L-Deprenyl | To be determined |

| Table 1: Example of a binding affinity table to be populated with experimental data. |

Step 2: Functional Assays

Once high-affinity targets are identified, functional assays are required to determine if the compound acts as an inhibitor, agonist, antagonist, or substrate.

Protocol: Neurotransmitter Uptake Assay

-

Objective: To measure the compound's ability to inhibit neurotransmitter uptake by transporters.

-

Procedure:

-

Use synaptosomes or cells expressing the transporter of interest (e.g., HEK293-DAT cells).

-

Pre-incubate the cells with various concentrations of the test compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapid washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

Calculate the IC50 for uptake inhibition.

-

Protocol: Neurotransmitter Release Assay

-

Objective: To determine if the compound can induce neurotransmitter release.

-

Procedure:

-

Pre-load synaptosomes or cells with a radiolabeled neurotransmitter.

-

Wash the cells to remove extracellular neurotransmitter.

-

Add the test compound and incubate for a defined period.

-

Measure the amount of radioactivity released into the supernatant.

-

Compare the release to that induced by a known releasing agent (e.g., amphetamine).

-

Visualization of Experimental Workflow

Caption: Proposed workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathway

If N-ethyl-2,2,2-trifluoroethanamine were found to be a dopamine transporter (DAT) inhibitor, the downstream signaling effects would be an amplification of normal dopamine signaling.

Caption: Hypothetical pathway if the compound acts as a DAT inhibitor.

Conclusion

While the specific mechanism of action for this compound remains undefined in public scientific literature, its chemical structure provides a rational basis for hypothesizing its interaction with monoaminergic systems. The true value of this compound is currently realized in its role as a synthetic intermediate, where the trifluoroethyl moiety imparts desirable pharmacokinetic properties to more complex molecules. The elucidation of its own potential biological activity awaits a systematic investigation following established pharmacological protocols.

References

-

Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. PubMed. [Link]

-

Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Changzhou Kangmei Chemical Industry Co.,Limited. [Link]

-

Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. PubMed. [Link]

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC - NIH. [Link]

-

China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price. Xiamen Ditai Chemicals Co., Ltd. [Link]

-

Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. [Link]

-

2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772. PubChem. [Link]

-

Trifluoroethylamine Hydrochloride. Solubility of Things. [Link]

-

THE PREPARATION OF 2,2,2-TRIFLUOROETHYLAMINE. Canadian Science Publishing. [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

CAS No : 753-90-2 | Product Name : 2,2,2-Trifluoroethanamine. Pharmaffiliates. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. innospk.com [innospk.com]

- 5. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 6. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 8. Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sfdchem.com [sfdchem.com]

An In-depth Technical Guide to the Stability and Storage of N-ethyl-2,2,2-trifluoroethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and storage considerations for N-ethyl-2,2,2-trifluoroethanamine hydrochloride. As a crucial building block in pharmaceutical and agrochemical research, understanding its physicochemical properties is paramount to ensuring its integrity, and the reliability of experimental outcomes. This document synthesizes established principles of chemical stability with data extrapolated from closely related analogs to provide a robust framework for handling and storing this compound.

Chemical and Physical Properties Overview

This compound is a fluorinated amine salt. The trifluoromethyl group significantly influences the molecule's properties, including its high solubility in water and polar solvents.[1] As a hydrochloride salt, it exists as a crystalline solid at room temperature.[1] While specific data for the N-ethyl derivative is not extensively available, the properties of the closely related 2,2,2-trifluoroethylamine hydrochloride provide a strong basis for understanding its behavior.

| Property | Anticipated Value/Characteristic for this compound | Rationale/Reference Analog (2,2,2-trifluoroethylamine hydrochloride) |

| Appearance | White to off-white crystalline solid | Typically a crystalline powder.[1] |

| Solubility | High solubility in water and polar organic solvents (e.g., ethanol, methanol). | Hydrochloride salts of amines readily dissociate in aqueous solutions. The amine functional group can form hydrogen bonds, enhancing water affinity.[1] |

| Hygroscopicity | Expected to be hygroscopic. | Amine hydrochlorides are known to be hygroscopic. |

| Thermal Stability | Stable at room temperature, but susceptible to degradation at elevated temperatures. | Thermal decomposition can release toxic fumes such as hydrogen fluoride and nitrogen oxides.[2] |

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH. Understanding the potential degradation pathways is critical for developing appropriate storage conditions and analytical methods.

Hydrolytic Degradation

Although the C-F bond is generally strong, the presence of the amine group can influence the molecule's susceptibility to hydrolysis, particularly at non-neutral pH and elevated temperatures. The primary concern with amine hydrochlorides is their hygroscopic nature, which can facilitate hydrolytic degradation.

Thermal Degradation

Exposure to high temperatures can lead to decomposition. For the related compound 2,2,2-trifluoroethylamine, thermal decomposition can produce hazardous substances like carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.[2] It is reasonable to expect similar decomposition products for the N-ethyl analog.

Photodegradation

While specific photostability data is unavailable, it is a general best practice to protect all research compounds from light to prevent potential photolytic degradation.[3]

Incompatibilities

This compound is expected to be incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Contact with strong bases will deprotonate the amine hydrochloride, liberating the free amine which may be more volatile and reactive.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on best practices for amine hydrochlorides and fluorinated compounds:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Lower temperatures minimize the rate of potential degradation reactions. Some suppliers of the free base recommend refrigerated storage. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) in a tightly sealed container. | The compound is anticipated to be hygroscopic. An inert atmosphere will prevent moisture absorption and potential hydrolysis. |

| Light | Protect from light. | To prevent any potential photolytic degradation. |

| Container | Use a well-sealed, non-reactive container (e.g., amber glass vial). | To protect from light and moisture, and to prevent any interaction with the container material. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies and long-term stability testing under controlled conditions.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3]

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid material to 105°C for 48 hours.

-

Photodegradation: Expose solid material and solution to UV (254 nm) and visible light (ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Identify degradation products using LC-MS/MS and NMR.[4]

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Testing Protocol

Objective: To determine the shelf-life and confirm the recommended storage conditions.

Methodology:

-

Batch Selection: Use at least three batches of this compound.[3]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 3, 6 months.

-

-

Analytical Tests: At each time point, test for appearance, assay, purity (by stability-indicating HPLC), and water content (by Karl Fischer titration).

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is generally suitable for separating the parent compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential chromophoric degradation products absorb (e.g., 210 nm).

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Characterization of Degradation Products

-

LC-MS/MS: To obtain the molecular weight and fragmentation patterns of the degradation products.

-

NMR Spectroscopy: To elucidate the definitive structure of the isolated degradation products.[4]

Conclusion and Best Practices

While specific stability data for this compound is not extensively published, a conservative and scientifically sound approach to its storage and handling can be derived from the properties of analogous compounds. The key to maintaining the integrity of this valuable reagent is to protect it from moisture, elevated temperatures, and light. Storing it in a tightly sealed container under an inert atmosphere in a refrigerator (2-8°C) is the most prudent approach. For critical applications, it is highly recommended to perform stability studies under the specific conditions of use to ensure the reliability of experimental results.

References

-

Solubility of Things. (n.d.). Trifluoroethylamine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]

-

Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 753-90-2 | Product Name : 2,2,2-Trifluoroethanamine. Retrieved from [Link]

-

National Institutes of Health. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-ethyl-2,2,2-trifluoroethanamine Hydrochloride

Introduction: Understanding the Compound and its Context

N-ethyl-2,2,2-trifluoroethanamine hydrochloride is a fluorinated organic compound of increasing interest within drug discovery and development. As a derivative of trifluoroethylamine, it serves as a critical building block in synthesizing complex molecules, where the trifluoroethyl moiety is incorporated to enhance metabolic stability, binding affinity, or other pharmacokinetic properties.

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound. It is imperative to note that while this compound is identified by CAS number 1080474-98-1, detailed and specific safety data sheets (SDS) are not widely available. Therefore, this document is constructed with authoritative grounding from the extensive safety data available for the closely related parent compound, 2,2,2-Trifluoroethylamine hydrochloride (CAS: 373-88-6) .[1][2][3][4] This approach, rooted in structural analogy, is a standard and trusted practice in chemical safety for managing the risks of novel derivatives. The core hazards are associated with the trifluoroethyl amine structure and its hydrochloride salt form, which are common to both molecules.

This document is intended for researchers, chemists, and laboratory professionals. It moves beyond a simple checklist to explain the causality behind each recommendation, fostering a proactive safety culture built on scientific understanding.

Section 1: Hazard Identification and Risk Profile

This compound, like its parent compound, is classified as a hazardous substance.[1] The primary risks are associated with its acute toxicity upon exposure through multiple routes and its potential for causing irritation.

GHS Hazard Classification (Based on 2,2,2-Trifluoroethylamine hydrochloride)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] |

Source: Compiled from multiple Safety Data Sheets for 2,2,2-Trifluoroethylamine hydrochloride.

Toxicological Profile: The primary mechanism of toxicity for amine hydrochlorides involves their potential to cause corrosive damage to tissues upon contact.[1] Ingestion can lead to harm within the gastrointestinal tract.[1] Upon thermal decomposition, the compound may release toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[3][6] These decomposition products are significant inhalation hazards.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols. The causality is simple: prevent all direct contact with the substance.[1]

Engineering Controls:

-

Fume Hood: All handling of this compound solid and its solutions must be conducted in a properly functioning chemical fume hood.[3][6] This is the primary engineering control to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][6]

Personal Protective Equipment (PPE): The selection of PPE is not merely a procedural step but a critical barrier based on the chemical's properties.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use.[2] Always wash hands thoroughly with soap and water after handling the chemical, even after wearing gloves.[1]

-

Eye and Face Protection: Chemical splash-resistant safety goggles with side shields are mandatory.[2] Where there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

-

Skin and Body Protection: A lab coat must be worn at all times. For tasks with a higher risk of spills, an acid-resistant apron is recommended. Full-length pants and closed-toe shoes are required for all laboratory work.[2]

-

Respiratory Protection: For situations where dust or aerosols may be generated outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved P95 or P100 particulate respirator should be used.[3]

Caption: Standard workflow for entering the lab and handling the chemical.

Section 3: Safe Handling, Storage, and Disposal

Handling Procedures:

-

Avoid all personal contact, including inhalation and skin/eye contact.[1]

-

Minimize dust generation during handling. Use dry cleanup procedures for any minor spills on the benchtop; do not sweep with a dry brush in a way that creates airborne dust.[1]

-

Do not eat, drink, or smoke in the laboratory or when handling the product.[1][2]

-

Containers should be opened and handled with care to prevent spills. Keep containers tightly sealed when not in use.[2]

Storage Conditions: The stability of the compound dictates its storage requirements. As a hygroscopic hydrochloride salt, improper storage can lead to degradation.

-

Location: Store in a cool, dry, and well-ventilated area.[3]

-

Container: Keep containers tightly closed in their original packaging.[2]

-

Incompatibilities: Store away from strong oxidizing agents, nitrates, and strong acids or bases.[1][6] Contamination with oxidizing agents could result in ignition.[1]

Waste Disposal:

-

All waste material must be treated as hazardous.

-

Dispose of contents and containers in accordance with local, state, and federal regulations. Place in a suitable, labeled container for chemical waste disposal.[1][2]

-

Do not allow the product to enter drains or waterways.[3]

Section 4: Emergency Procedures

A prepared response is a validated system for mitigating harm. All personnel must be familiar with these protocols.

First Aid Measures: The immediate response to exposure is critical for minimizing injury.

-

Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2][4]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and then drink plenty of water. Call a poison center or doctor immediately.[3][4]

Spill Response Protocol:

-

Minor Spill (Solid):

-

Major Spill:

Caption: Decision workflow for responding to a chemical spill.

Section 5: Physical and Chemical Properties

While specific data for this compound is limited, the properties of the parent compound provide a useful reference.

| Property | Value (for 2,2,2-Trifluoroethylamine hydrochloride) |

| Molecular Formula | C2H4F3N · HCl |

| Molecular Weight | 135.52 g/mol |

| Appearance | Beige or white powder/solid[3] |

| Melting Point | 220-222 °C[3] |

| Solubility | No specific data, but likely soluble in water. |

| Hygroscopicity | Hygroscopic[3] |

Source: Data compiled for 2,2,2-Trifluoroethylamine hydrochloride (CAS 373-88-6).

Conclusion

The safe handling of this compound demands a thorough understanding of its potential hazards, which can be reliably inferred from its parent compound, 2,2,2-trifluoroethylamine hydrochloride. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, researchers can effectively mitigate risks. This proactive and informed approach to safety is the cornerstone of responsible scientific innovation.

References

-

Berry & Associates, Inc. (2019, November 1). 2-(Trifluoroacetamido)ethylamine Hydrochloride Safety Data Sheet. Retrieved from [Link]

-

AccelaChem. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (n.d.). Propyl(2,2,2-trifluoroethyl)amine hydrochloride. Retrieved from [Link]

-

Halocarbon Life Sciences. (2015, May 1). 2,2,2-TRIFLUOROETHYLAMINE Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Trifluoroethylamine. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of N-ethyl-2,2,2-trifluoroethanamine Hydrochloride: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Principles and Practical Methodologies for Drug Development and Synthesis

Executive Summary

N-ethyl-2,2,2-trifluoroethanamine hydrochloride is a fluorinated organic compound of increasing interest in the pharmaceutical and agrochemical sectors as a key building block. Its solubility in organic solvents is a critical parameter that governs its utility in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental physicochemical principles. While quantitative solubility data in organic solvents is not extensively documented in public literature, this guide offers a robust theoretical framework, qualitative solubility profiles, and a detailed experimental protocol to empower researchers to determine precise solubility values tailored to their specific applications.

Introduction: The Significance of Solubility in Fluorinated Amine Chemistry

This compound belongs to a class of fluorinated compounds that are gaining prominence in medicinal and materials chemistry. The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] As an amine hydrochloride salt, its solubility behavior is a complex interplay of its ionic nature and the influence of the trifluoroethyl group.

For researchers and drug development professionals, a thorough understanding of the solubility of this compound in various organic solvents is paramount for:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure homogeneity and optimal reaction rates during synthesis.

-

Purification Strategies: Designing efficient crystallization and extraction processes to isolate the compound with high purity.

-

Formulation Development: Identifying suitable solvent systems for the preparation of stable and bioavailable drug formulations.

This guide aims to provide a deep dive into the factors governing the solubility of this compound and to equip scientists with the necessary knowledge to confidently work with this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₉ClF₃N | [2] |

| Molecular Weight | 147.57 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 220-222 °C (subl.) | [4] |

| CAS Number | 373-88-6 (for 2,2,2-trifluoroethanamine HCl) | [3][4] |

Note: The properties listed are primarily for the closely related 2,2,2-trifluoroethanamine hydrochloride, which is expected to have very similar characteristics to its N-ethyl derivative.

The presence of the highly electronegative trifluoromethyl group and the ionic nature of the hydrochloride salt are the two most dominant features influencing its solubility.

Theoretical Principles of Solubility

The dissolution of a crystalline salt, such as this compound, in an organic solvent can be understood as a balance between the energy required to break the crystal lattice and the energy released upon solvation of the resulting ions.

Key Factors Influencing Solubility:

-

Lattice Energy: The strength of the electrostatic forces holding the ions together in the crystal lattice. A higher lattice energy will generally lead to lower solubility.

-

Solvation Energy: The energy released when the ions are surrounded and stabilized by solvent molecules. Stronger ion-solvent interactions result in a higher solvation energy and increased solubility.

-

Solvent Properties:

-

Polarity: Polar solvents are generally better at solvating ions. The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role.

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors can effectively solvate the ammonium cation and the chloride anion.

-

-

The "Like Dissolves Like" Principle: This adage serves as a useful starting point. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. As an ionic salt, this compound is a highly polar compound.

The trifluoromethyl (CF₃) group introduces unique electronic effects. Its strong electron-withdrawing nature can influence the hydrogen-bonding capabilities of the amine group and the overall polarity of the molecule.[1]

Caption: Experimental workflow for solubility determination.

Detailed Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved. b. Accurately add a known volume or mass of the chosen organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. b. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe. c. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification: a. Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. b. Analyze the diluted sample using a validated analytical technique such as HPLC-UV, GC-FID, or quantitative NMR. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: a. Calculate the concentration of the saturated solution by taking into account the dilution factor. b. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Safety Precautions

This compound should be handled with appropriate safety measures in a well-ventilated laboratory fume hood.

-

Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5]* Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic. [6]* Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [2] Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is sparse in the literature, a strong understanding of the underlying physicochemical principles allows for rational solvent selection. The provided qualitative solubility data serves as a valuable starting point, and the detailed experimental protocol empowers researchers to generate precise, application-specific quantitative data. By integrating theoretical knowledge with practical experimental methodology, scientists can effectively harness the potential of this important fluorinated building block in their research and development endeavors.

References

-

ChemBK. (2024, April 10). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]

-

Solubility of Things. Trifluoroethylamine Hydrochloride. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 2,2,2-Trifluoroethylamine Hydrochloride CAS 373-88-6. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 2,2,2-Trifluoroethylamine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]

-

Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved from [Link]

- Google Patents. (n.d.). JP2008162990A - Manufacturing method of 2,2,2-trifluoroethylamine.

-

precisionFDA. (n.d.). 2,2,2-TRIFLUOROETHANAMINE. Retrieved from [Link]

- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

Pharmaffiliates. (n.d.). CAS No : 753-90-2 | Product Name : 2,2,2-Trifluoroethanamine. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]

- 5. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 6. 2,2,2-Trifluoroethylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

A Technical Guide to the Spectroscopic Characterization of N-ethyl-2,2,2-trifluoroethanamine Hydrochloride

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for N-ethyl-2,2,2-trifluoroethanamine hydrochloride. While experimental spectra for this specific compound are not widely published, this document leverages established principles of organic spectroscopy and available data from the closely related parent compound, 2,2,2-trifluoroethanamine hydrochloride, to present a comprehensive and predictive characterization. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, in-depth interpretation of expected spectral features, and the underlying scientific rationale for these predictions. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and analytical properties of fluorinated aliphatic amines.

Introduction

This compound is a fluorinated organic compound belonging to the class of aliphatic amines. The presence of the trifluoromethyl group (CF₃) significantly influences the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, making it and similar structures valuable building blocks in medicinal chemistry and materials science.[1][2] The hydrochloride salt form enhances water solubility and stability, rendering it suitable for various applications.

Accurate structural elucidation and purity assessment are paramount in chemical research and development. Spectroscopic techniques are the cornerstone of this process. This guide provides a detailed exposition of the expected spectroscopic signatures of this compound. Given the limited availability of published spectra for this specific N-ethyl derivative, we will draw heavily on the well-documented data for its parent compound, 2,2,2-trifluoroethanamine hydrochloride, to provide a robust and scientifically grounded predictive analysis.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two ethyl groups: the one attached to the nitrogen and the trifluoroethyl moiety. The protonation of the amine nitrogen to form the ammonium salt will lead to a downfield shift of adjacent protons and the appearance of a broad signal for the ammonium protons.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent can affect the chemical shift and the observance of the N-H protons.

-

Instrument: Varian A-60 or equivalent NMR spectrometer.[3]

-

Parameters:

-

Frequency: 400 MHz

-

Temperature: 298 K

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Data Interpretation and Predicted Assignments:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-9.5 | Broad Singlet | 2H | -NH₂⁺- | The acidic protons on the nitrogen are typically broad due to quadrupole broadening and exchange with trace water. The chemical shift is highly dependent on solvent and concentration. |

| ~3.6-3.8 | Quartet (q) | 2H | CF₃-CH ₂-NH₂⁺- | The methylene protons adjacent to the trifluoromethyl group are deshielded by the electron-withdrawing CF₃ group and the positively charged nitrogen. They will be split into a quartet by the three fluorine atoms. |

| ~3.1-3.3 | Quartet (q) | 2H | -NH₂⁺-CH ₂-CH₃ | These methylene protons are adjacent to the nitrogen and will be deshielded. They are split into a quartet by the neighboring methyl protons. |

| ~1.3-1.5 | Triplet (t) | 3H | -CH₂-CH ₃ | The terminal methyl protons are relatively shielded and are split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon backbone of the molecule. The strong electronegativity of the fluorine atoms will cause a significant downfield shift and splitting of the CF₃ carbon signal.

Experimental Protocol (¹³C NMR):

-

Sample Preparation: Dissolve 20-50 mg of the compound in 0.7 mL of a deuterated solvent.

-

Instrument: Standard NMR spectrometer.

-

Parameters:

-

Frequency: 100 MHz

-

Technique: Proton-decoupled.

-

Reference: Solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

-

Data Interpretation and Predicted Assignments:

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment | Rationale |

| ~124 | Quartet (q) | C F₃-CH₂- | The carbon atom bonded to three fluorine atoms is strongly deshielded and appears as a quartet due to one-bond C-F coupling. |

| ~45 | Quartet (q) | CF₃-C H₂- | This methylene carbon is adjacent to the CF₃ group and will show a smaller two-bond C-F coupling, resulting in a quartet. |

| ~42 | Singlet (s) | -NH₂⁺-C H₂-CH₃ | The methylene carbon of the N-ethyl group. |

| ~12 | Singlet (s) | -CH₂-C H₃ | The methyl carbon of the N-ethyl group, appearing at a typical upfield chemical shift. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[5] It provides a clear signal for the trifluoromethyl group.

Experimental Protocol (¹⁹F NMR):

-

Sample Preparation: Same as for ¹H NMR.

-

Instrument: NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Frequency: 376 MHz

-

Reference: CFCl₃ at δ 0.00 ppm (internal or external).

-

Data Interpretation and Predicted Assignments:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -75 | Triplet (t) | -C F₃ | The three equivalent fluorine atoms of the trifluoromethyl group will be split into a triplet by the two adjacent methylene protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, key vibrational modes will include N-H stretches, C-H stretches, and the very strong C-F stretches.

Experimental Protocol (IR):

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: Bio-Rad FTS or equivalent FTIR spectrometer.[3]

-

Parameters:

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scan: 16 scans.

-

Data Interpretation and Predicted Assignments:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3200-2800 | Strong, Broad | -NH₂⁺- | Symmetric and asymmetric stretching of the secondary ammonium group. |

| 2980-2900 | Medium | -CH₂-, -CH₃ | C-H stretching of the ethyl groups. |

| ~1600 | Medium | -NH₂⁺- | N-H bending (scissoring) of the ammonium group. |

| 1350-1100 | Very Strong | C-F | C-F stretching vibrations of the trifluoromethyl group. This is often the most intense band in the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt.

Experimental Protocol (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Instrument: ESI-compatible mass spectrometer.[6]

-

Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Analysis: Full scan to observe the molecular ion, followed by MS/MS (tandem mass spectrometry) on the parent ion to induce fragmentation.

-

Data Interpretation and Predicted Fragmentation:

The molecular weight of the free base (N-ethyl-2,2,2-trifluoroethanamine) is 127.06 g/mol . In ESI+ mode, the spectrum should show the protonated molecule [M+H]⁺ at m/z 128.07.

Predicted Molecular Ion:

| m/z | Identity |

| 128.07 | [C₄H₈F₃N + H]⁺ |

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion can proceed through several pathways, with the most likely being the loss of small, stable neutral molecules or radicals.

Caption: Predicted ESI-MS fragmentation of N-ethyl-2,2,2-trifluoroethanamine.

-

Loss of a methyl radical (-CH₃•): Fragmentation of the ethyl group could lead to a fragment at m/z 98.

-

Loss of a trifluoromethyl radical (-CF₃•): Cleavage of the C-C bond can result in the loss of the CF₃ group, yielding a fragment at m/z 59.

-

Cleavage of the C-N bond: Loss of the ethylamine portion could result in the trifluoroethyl cation at m/z 83.

Conclusion

This technical guide has provided a detailed, predictive analysis of the key spectroscopic data (NMR, IR, and MS) for this compound. By leveraging data from the parent amine and applying fundamental spectroscopic principles, a comprehensive characterization has been constructed. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns outlined herein serve as a robust reference for researchers working with this compound and other structurally related fluorinated amines. The provided protocols offer a starting point for the experimental acquisition of this data, which is essential for the unambiguous confirmation of the molecule's structure and purity in any research or development setting.

References

-

Davis, B. T. V., Velyvis, A., & Vahidi, S. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Analytical Chemistry. [Link][6]

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][3]

-

NIST. (n.d.). Ethylamine, 2,2,2-trifluoro-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link][4]

-

Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved from [https://www.kmchem.com/ Trifluoroethylamine-753-90-2.html]([Link] Trifluoroethylamine-753-90-2.html)[1]

-

Pharmaffiliates. (n.d.). CAS No : 753-90-2 | Product Name : 2,2,2-Trifluoroethanamine. Retrieved from [Link][2]

-

Meskers, S. C. J., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. Retrieved from [Link][5]

Sources

- 1. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylamine, 2,2,2-trifluoro-,hydrochloride [webbook.nist.gov]

- 5. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

"physical and chemical properties of N-ethyl-2,2,2-trifluoroethanamine hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2,2,2-trifluoroethanamine hydrochloride is a fluorinated organic compound of interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis, expected reactivity, and potential applications.

It is important to note that while the identity of this compound is established with a unique CAS number, a significant portion of publicly available experimental data corresponds to its parent compound, 2,2,2-trifluoroethylamine hydrochloride. This guide will clearly distinguish between data for the target compound and its analogue to ensure scientific accuracy.

Section 1: Physicochemical Properties

A comprehensive summary of the key physical and chemical identifiers for this compound is provided below. Due to a scarcity of specific experimental data for this compound in publicly accessible literature, data for the closely related analogue, 2,2,2-trifluoroethylamine hydrochloride, is included for comparative purposes.

Key Identifiers

| Property | This compound | 2,2,2-Trifluoroethylamine hydrochloride |

| CAS Number | 1080474-98-1 | 373-88-6[1] |

| Molecular Formula | C4H9ClF3N | C2H5ClF3N[1] |

| Molecular Weight | 163.57 g/mol [2] | 135.52 g/mol [3] |

| IUPAC Name | N-ethyl-2,2,2-trifluoroethan-1-amine hydrochloride | 2,2,2-trifluoroethanamine;hydrochloride[1] |

| Synonyms | Ethyl(2,2,2-trifluoroethyl)amine hydrochloride | Trifluoroethylamine hydrochloride[1] |

Physical Properties

| Property | Value (for 2,2,2-Trifluoroethylamine hydrochloride) |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | >200 °C (sublimes) |

| Solubility | High solubility in water. Soluble in polar solvents.[4] |

Section 2: Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the secondary amine functionality and the strongly electron-withdrawing trifluoromethyl group.

Basicity

The presence of the trifluoromethyl group significantly reduces the basicity of the amine compared to its non-fluorinated analogue, N-ethylamine. The electron-withdrawing nature of the fluorine atoms inductively pulls electron density away from the nitrogen atom, making the lone pair of electrons less available for protonation.

Nucleophilicity

As a secondary amine, N-ethyl-2,2,2-trifluoroethanamine is expected to act as a nucleophile in various organic reactions. It can participate in reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Condensation Reactions: Reaction with aldehydes and ketones to form enamines or participate in reductive amination processes.

The trifluoromethyl group's steric bulk and electronic effects may influence the rate and outcome of these reactions compared to less hindered or non-fluorinated amines.

Stability

The hydrochloride salt form enhances the stability of the amine, making it less susceptible to oxidation and easier to handle and store as a solid. The compound is expected to be stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases.